molecular formula C13H15Cl2N3 B1438318 5-Tert-butyl-2-(3,4-dichloro-phenyl)-2H-pyrazol-3-ylamine CAS No. 876299-38-6

5-Tert-butyl-2-(3,4-dichloro-phenyl)-2H-pyrazol-3-ylamine

Cat. No. B1438318
M. Wt: 284.18 g/mol
InChI Key: OVROTJAOEPYTST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of a radical approach for the protodeboronation of 1°, 2°, and 3° alkyl boronic esters1. However, specific synthesis information for “5-Tert-butyl-2-(3,4-dichloro-phenyl)-2H-pyrazol-3-ylamine” is not available.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. However, specific information for “5-Tert-butyl-2-(3,4-dichloro-phenyl)-2H-pyrazol-3-ylamine” is not available.


Scientific Research Applications

  • Environmental Science and Pollution Research

    • Application : Scavenging of copper (II) ions, phosphate (V) ions, and diuron from aqueous media .
    • Method : Goethite was modified by chitosan (CS) or poly (acrylic acid) (PAA) to improve its adsorptive abilities toward components of agrochemicals .
    • Results : The pristine goethite effectively bound Cu (7.68 mg/g, 63.71%) and P (6.31 mg/g, 50.46%) only in their mixed systems .
  • Medicinal Chemistry

    • Application : Discovery of Hybrid Dual N-Acylhydrazone and Diaryl Urea Derivatives as Potent Antitumor Agents .
    • Method : A novel series of dual diaryl urea and N-acylhydrazone derivatives were synthesized and evaluated for their in vitro cytotoxicity by the standard MTT assay .
    • Results : Compound 2g showed the most potent cytotoxicity against HL-60, A549 and MDA-MB-231 cell lines, with IC50 values of 0.22, 0.34 and 0.41 μM, respectively .

Safety And Hazards

Safety and hazard information is typically provided for well-studied and widely used compounds. Unfortunately, specific safety and hazard information for “5-Tert-butyl-2-(3,4-dichloro-phenyl)-2H-pyrazol-3-ylamine” is not available.


Future Directions

The future directions in the study of a compound depend on its potential applications. Compounds similar to “5-Tert-butyl-2-(3,4-dichloro-phenyl)-2H-pyrazol-3-ylamine” have been studied as modulators of ATP-Binding Cassette (“ABC”) transporters, including Cystic Fibrosis Transmembrane Conductance Regulator (“CFTR”)2. These compounds could potentially be used in the treatment of diseases mediated by ABC transporters.


properties

IUPAC Name

5-tert-butyl-2-(3,4-dichlorophenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2N3/c1-13(2,3)11-7-12(16)18(17-11)8-4-5-9(14)10(15)6-8/h4-7H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVROTJAOEPYTST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655957
Record name 3-tert-Butyl-1-(3,4-dichlorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butyl-2-(3,4-dichloro-phenyl)-2H-pyrazol-3-ylamine

CAS RN

876299-38-6
Record name 3-tert-Butyl-1-(3,4-dichlorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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